molecular formula C28H38O7 B1512708 Stauntosaponin A CAS No. 1417887-91-2

Stauntosaponin A

Cat. No. B1512708
CAS RN: 1417887-91-2
M. Wt: 486.6 g/mol
InChI Key: KNFHQIUXHMJLPI-IXHFUHRASA-N
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Description

Stauntosaponin A is a compound that can be found in the herbs of Cynanchum stauntonii (Decne.) . It is a type of steroid glycoside .


Synthesis Analysis

This compound is a steroid glycoside and its synthesis involves various enzymes. The transcript expression analysis in D. cambodiana revealed that there are 122 genes encoding enzymes involved in the synthesis of steroidal saponin .


Molecular Structure Analysis

The molecular formula of this compound is C28H38O7 and it has a molecular weight of 486.60 g/mol .


Chemical Reactions Analysis

This compound is a potent inhibitor of Na(+)/K(+)-ATPase with an IC50 value of 21 nM . It can be isolated from Carnation and has potential anti-cancer research value .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 486.6 and its formula is C28H38O7 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

1. Inhibition of Na+/K+-ATPase

Stauntosaponin A, a steroid glycoside isolated from Cynanchum stauntonii, has shown moderate inhibitory activities against Na+/K+-ATPase. The compound was identified along with stauntosaponin B and several other compounds in Cynanchum stauntonii. Both stauntosaponins A and B displayed IC50 values of 21 and 29 μM, respectively, in Na+/K+-ATPase inhibition assays, indicating their potential role in modulating ion transport mechanisms in cells (Shibano et al., 2012).

2. Structural Characterization

Research has been conducted to elucidate the structural characteristics of compounds like this compound. Studies on the roots of Cynanchum stauntoi led to the isolation and structural elucidation of two C21-steroidal glycosides, stauntosides A and B. These studies employed spectroscopic evidence, especially 2D-NMR spectra, to identify the unique skeletal structures of these compounds (Zhu et al., 1999).

3. Inhibition of Macrophage Activation

Stauntoside B, closely related to this compound, has been found to inhibit macrophage activation by targeting NF-κB and ERK MAPK signalling pathways. This discovery highlights the anti-inflammatory potential of C21 steroidal glycosides, including this compound, and their possible role in treating inflammatory diseases. The study demonstrated that stauntoside B significantly reduced the release of inflammatory mediators and inhibited mRNA expressions of various pro-inflammatory markers in activated macrophages (Liu et al., 2016).

Mechanism of Action

Target of Action

Stauntosaponin A, a steroid glycoside, primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.

Mode of Action

This compound acts as a potent inhibitor of Na+/K+ ATPase . By inhibiting this enzyme, this compound disrupts the balance of sodium and potassium ions within the cell, which can lead to a variety of cellular effects.

Result of Action

The inhibition of Na+/K+ ATPase by this compound leads to a disruption in the balance of sodium and potassium ions within the cell. This disruption can have various molecular and cellular effects, potentially including changes in cell signaling, nutrient uptake, and energy metabolism. This compound also has potential anti-cancer research value .

properties

IUPAC Name

(2R,3R,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl]oxy]-4-methoxy-2-methyloxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-15-23(29)20(30-4)12-22(33-15)34-17-7-9-26(2)16(11-17)5-6-18-19(26)8-10-28-14-32-27(3)24(28)21(13-31-27)35-25(18)28/h5-6,11,15,17,19-24,29H,7-10,12-14H2,1-4H3/t15-,17+,19+,20-,21-,22+,23-,24-,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFHQIUXHMJLPI-IXHFUHRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC56COC7(C5C(CO7)OC6=C4C=CC3=C2)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]56CO[C@@]7([C@H]5[C@@H](CO7)OC6=C4C=CC3=C2)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Stauntosaponin A
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Stauntosaponin A
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Stauntosaponin A

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